molecular formula C8H9F3N2O2 B1377799 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384427-70-6

1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1377799
CAS RN: 1384427-70-6
M. Wt: 222.16 g/mol
InChI Key: KBNZNCLASYOMOT-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, or EMTP for short, is an organic compound with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Research has demonstrated the utility of ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates in synthesizing condensed pyrazoles through Pd‐catalyzed cross-coupling reactions. These reactions lead to a diverse range of condensed pyrazoles, showcasing the compound's role in the innovative synthesis of pyrazole derivatives, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as pyrazolo[4,3-c]pyridin-4-ones. The research highlights the compound's versatility in organic synthesis and its potential in creating novel organic compounds (Arbačiauskienė et al., 2011).

Development of Fluorescent Molecules

Another study focused on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which was used to produce trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized pyrazolo[1,5-a]pyrimidines was identified as a novel fluorescent molecule, highlighting its potential as a fluorophore due to its strong fluorescence intensity. This indicates the compound's role in the development of new fluorescent materials for possible applications in bioimaging and sensors (Wu et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has also been implicated in the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing a methodological advance in the preparation of heterocyclic compounds. This research emphasizes the compound's utility in generating a diverse chemical library for potential therapeutic applications, despite focusing on synthesis rather than direct medicinal uses (Donohue et al., 2002).

Coordination Polymers

In the field of material science, the compound has been used to derive bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were then used to construct d10 metal coordination polymers. This research provides insights into the structural diversity and potential applications of these polymers in catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Chemical Structure and Properties

Detailed structural, spectral, and theoretical investigations have been conducted on pyrazole-4-carboxylic acid derivatives. These studies combine experimental and theoretical approaches to understand the molecular and electronic structure, offering foundational knowledge for further research into the compound's chemical properties and reactivity (Viveka et al., 2016).

properties

IUPAC Name

1-ethyl-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNZNCLASYOMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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